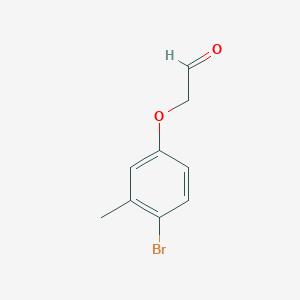

2-(4-Bromo-3-methylphenoxy)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZCZHBWTMZWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Transformation Pathways of 2 4 Bromo 3 Methylphenoxy Acetaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functionality in 2-(4-Bromo-3-methylphenoxy)acetaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Carbon-carbon bond forming reactions are pivotal in organic synthesis for extending the carbon skeleton of a molecule. The aldehyde group of this compound is a willing participant in several such classical reactions.

Aldol Reaction: In the presence of a base or acid catalyst, this compound can undergo a self-aldol addition, where the enolate of one molecule adds to the carbonyl group of another. wikipedia.org This reaction forms a β-hydroxy aldehyde. Subsequent dehydration, often promoted by heat, leads to the formation of an α,β-unsaturated aldehyde, a product of aldol condensation. wikipedia.orgmagritek.com Due to the presence of α-hydrogens on the acetaldehyde (B116499) moiety, this reaction is a feasible pathway.

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile, in the presence of a weak base like piperidine (B6355638) or pyridine. sigmaaldrich.comwikipedia.org The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.comwikipedia.org

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde group into an alkene. lumenlearning.comwikipedia.orglibretexts.org This is achieved by reacting this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig reagent. alfa-chemistry.comwikipedia.org This reaction is renowned for its high stereoselectivity, predominantly forming the (E)-alkene. alfa-chemistry.comwikipedia.org The reaction of this compound with a stabilized phosphonate ester in the presence of a base like sodium hydride would lead to the corresponding α,β-unsaturated ester or other electron-withdrawing group-substituted alkene.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Reaction | Reagent/Catalyst | Product Type |

| Aldol Condensation | NaOH or Acid | α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | Diethyl 2-(2-(4-bromo-3-methylphenoxy)ethylidene)malonate |

| Wittig Reaction | Ph₃P=CH₂ | 1-(4-Bromo-3-methylphenoxy)prop-2-ene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 4-(4-bromo-3-methylphenoxy)but-2-enoate |

Formation of Imines and Oximes for Further Derivatization

The reaction of this compound with primary amines or hydroxylamine (B1172632) provides a gateway to nitrogen-containing derivatives, which are valuable intermediates in medicinal and materials chemistry.

Imine Formation: The condensation of this compound with a primary amine in the presence of an acid catalyst results in the formation of an imine, also known as a Schiff base. khanacademy.orgmasterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The pH of the reaction is a critical factor, with a weakly acidic medium being optimal. libretexts.org

Oxime Formation: Similarly, treatment of this compound with hydroxylamine (NH₂OH) yields an oxime. byjus.comwikipedia.orgscribd.com This reaction is also typically carried out under mildly acidic conditions. byjus.com The resulting oxime can exist as stereoisomers and is a versatile intermediate for further transformations, such as reduction to amines or rearrangement reactions. scribd.com

Table 2: Formation of Imines and Oximes

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Mild acid catalyst (e.g., acetic acid), removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid catalyst, aqueous or alcoholic solvent |

Reductive Transformations to Corresponding Alcohols and Derivatives

The aldehyde group is readily reduced to a primary alcohol, which can then be further functionalized.

Reduction to Alcohol: this compound can be selectively reduced to 2-(4-bromo-3-methylphenoxy)ethanol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel is also a highly effective method.

Table 3: Reductive Transformations

| Reagent | Product | Typical Solvent |

| Sodium Borohydride (NaBH₄) | 2-(4-Bromo-3-methylphenoxy)ethanol | Methanol or Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Bromo-3-methylphenoxy)ethanol | Diethyl ether or THF |

| H₂ / Pd, Pt, or Ni | 2-(4-Bromo-3-methylphenoxy)ethanol | Ethanol, Ethyl acetate |

Oxidative Transformations of the Aldehyde Functionality

The oxidation of the aldehyde group in this compound to a carboxylic acid or its derivatives opens up another significant avenue for synthetic elaboration.

Conversion to Carboxylic Acids and Esters

Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids. nih.govchemguide.co.ukorgoreview.com For this compound, this can be achieved using a range of oxidizing agents. nih.gov Mild oxidants such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution can be used, although stronger reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are more common for preparative scale synthesis. chemguide.co.uk

Conversion to Esters: The corresponding carboxylic acid, 2-(4-bromo-3-methylphenoxy)acetic acid, can be subsequently converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. medcraveonline.commedcraveonline.comorganic-chemistry.org Alternatively, the aldehyde can be directly oxidized to an ester under certain conditions, for instance, using specific metal catalysts in the presence of an alcohol.

Selective Oxidation with Stoichiometric and Catalytic Reagents

The choice of oxidizing agent allows for control over the reaction outcome and can be tailored to the specific requirements of a synthetic sequence.

Stoichiometric Reagents: Reagents such as chromium(VI) compounds (e.g., Jones reagent) are effective for the oxidation of aldehydes to carboxylic acids but generate stoichiometric amounts of toxic waste. nih.gov Other reagents like sodium perborate (B1237305) in acetic acid offer a milder alternative for the oxidation of aromatic aldehydes. organic-chemistry.org

Catalytic Reagents: Modern synthetic methods favor the use of catalytic systems for oxidation, which are more environmentally benign. helsinki.firsc.org Catalytic amounts of reagents like N-hydroxyphthalimide (NHPI) in the presence of a co-oxidant and oxygen can efficiently convert aldehydes to carboxylic acids. organic-chemistry.org Supported metal nanoparticle catalysts, such as gold or ruthenium, have also shown high efficacy and selectivity in the aerobic oxidation of aldehydes under mild conditions. helsinki.finih.gov

Table 4: Oxidative Transformations

| Transformation | Reagent/Catalyst | Product |

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇, H⁺ | 2-(4-Bromo-3-methylphenoxy)acetic acid |

| Fischer Esterification | R'OH, H⁺ (from the carboxylic acid) | Alkyl 2-(4-bromo-3-methylphenoxy)acetate |

| Catalytic Aerobic Oxidation | NHPI, O₂ | 2-(4-Bromo-3-methylphenoxy)acetic acid |

Reactions Involving the Aromatic Bromo Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. nih.gov The aryl bromide moiety in this compound makes it a suitable substrate for several such transformations.

Suzuki Reaction: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new carbon-carbon bond at the position of the bromine atom.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene. organic-chemistry.orgnih.gov This palladium-catalyzed process would yield a substituted alkene derivative of the parent molecule. nih.gov

Sonogashira Reaction: For the formation of a carbon-carbon triple bond, the Sonogashira coupling would be employed. nih.govnih.govresearchgate.net This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This would introduce a nitrogen-containing functional group to the aromatic ring.

A hypothetical data table for such reactions is presented below, illustrating potential products.

| Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | 2-(3-Methyl-[1,1'-biphenyl]-4-yloxy)acetaldehyde |

| Heck | Styrene | 2-(3-Methyl-4-styrylphenoxy)acetaldehyde |

| Sonogashira | Phenylacetylene | 2-(3-Methyl-4-(phenylethynyl)phenoxy)acetaldehyde |

| Buchwald-Hartwig | Aniline | 2-(3-Methyl-4-(phenylamino)phenoxy)acetaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. youtube.comscranton.edu For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com Given that the methyl and phenoxyacetaldehyde (B1585835) groups are not strongly electron-withdrawing, SNAr reactions on this compound are expected to be challenging under standard conditions. Investigations would likely require forcing conditions, such as high temperatures and very strong nucleophiles.

Directed Ortho Metalation (DoM) Studies

Directed Ortho Metalation (DoM) involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG). The phenoxy ether linkage in the target molecule could potentially act as a DMG, directing a strong base (like an organolithium reagent) to remove a proton from the C-5 position of the aromatic ring. However, the presence of the aldehyde functional group complicates this, as it is highly electrophilic and would likely react with the organolithium reagent. Protection of the aldehyde group would be a necessary first step before DoM could be explored.

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions and Derivatization Strategies

Cleavage of the aryl ether bond typically requires strong reagents. For instance, treatment with strong acids like hydrogen bromide or hydrogen iodide could potentially cleave the ether to yield 4-bromo-3-methylphenol (B31395) and a derivative of acetaldehyde. Derivatization would focus on modifying the ether linkage itself, which is generally unreactive and not a common strategy.

Rearrangement Studies Involving the Ether Bridge

Rearrangement reactions involving phenoxy ether linkages are not common. The Fries rearrangement, which involves the rearrangement of a phenolic ester, is not applicable here. The Claisen rearrangement involves an allyl aryl ether, and since there is no allyl group in this compound, this reaction would not occur. Therefore, significant rearrangement pathways involving the ether bridge are not anticipated for this molecule.

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Building Block

The aldehyde functionality, coupled with the substituted phenoxy group in this compound, presents a versatile scaffold for the construction of various heterocyclic systems. The inherent reactivity of the aldehyde group allows it to participate in a range of condensation and cyclization reactions, while the phenoxy moiety can be involved in intramolecular electrophilic substitution, leading to the formation of fused ring systems. A primary and well-documented transformation for this class of compounds is the acid-catalyzed intramolecular cyclization to form substituted benzofurans.

This synthetic strategy typically involves a two-step process. The first step is the protection of the aldehyde group, commonly as a diethyl acetal (B89532), to prevent undesired side reactions under the strongly acidic conditions required for cyclization. The subsequent and key step is the intramolecular electrophilic substitution onto the aromatic ring, promoted by a strong acid catalyst such as polyphosphoric acid (PPA), to yield the benzofuran (B130515) ring system.

Step 1: Acetal Formation

The reaction of this compound with an alcohol, such as ethanol, in the presence of an acid catalyst, yields the corresponding diethyl acetal. This protects the aldehyde from participating in intermolecular reactions and readies the molecule for the subsequent cyclization.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The resulting this compound diethyl acetal undergoes intramolecular cyclization upon treatment with a strong acid like polyphosphoric acid. This reaction proceeds via an electrophilic attack of a carbocation, generated from the acetal, onto the electron-rich aromatic ring. The position of the bromo and methyl substituents on the phenyl ring directs the cyclization to the ortho position of the phenoxy ether linkage, leading to the formation of 6-bromo-5-methylbenzofuran.

The table below summarizes the key transformations in the formation of 6-bromo-5-methylbenzofuran from this compound.

| Reactant | Reagents and Conditions | Intermediate/Product | Structure | |||

| This compound | Ethanol, Acid catalyst | This compound diethyl acetal | Polyphosphoric Acid (PPA), Heat | 6-Bromo-5-methylbenzofuran | acetaldehyde, a combination of spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be utilized to track the disappearance of the reactant and the appearance of products. Time-resolved NMR experiments could provide insights into the reaction kinetics by monitoring the change in concentration of key species over time.

Infrared (IR) spectroscopy would be instrumental in observing changes in functional groups. For instance, the characteristic aldehyde C-H stretch and the C=O stretch of this compound would be monitored to follow its consumption during a reaction. The appearance of new peaks would signal the formation of intermediates or products.

To detect short-lived intermediates, techniques such as flash photolysis coupled with UV-Vis spectroscopy could be employed. This would allow for the generation of reactive species and their subsequent spectroscopic characterization.

Hypothetical Spectroscopic Data for a Reaction of this compound:

| Time (minutes) | Reactant Peak Integral (¹H NMR) | Product Peak Integral (¹H NMR) | Aldehyde C=O Stretch (IR, cm⁻¹) |

| 0 | 1.00 | 0.00 | 1725 |

| 10 | 0.75 | 0.25 | 1725 |

| 30 | 0.40 | 0.60 | 1725 |

| 60 | 0.15 | 0.85 | Disappeared |

| 120 | 0.00 | 1.00 | Disappeared |

Kinetic Studies of Key Transformation Pathways

Kinetic studies are essential for determining the rate of a reaction and for elucidating the reaction mechanism. For this compound, the kinetics of its key transformation pathways would be investigated under various conditions.

The method of initial rates would be employed to determine the reaction order with respect to the aldehyde and any other reactants. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rate, the rate law for the reaction can be established.

The effect of temperature on the reaction rate would also be studied to determine the activation energy (Ea) and other activation parameters, such as the enthalpy and entropy of activation. This would be achieved by conducting the reaction at different temperatures and applying the Arrhenius equation.

Hypothetical Kinetic Data for a Transformation of this compound:

| Initial [Aldehyde] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 0.10 | 0.20 | 1.5 x 10⁻⁴ |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In the study of this compound, isotopic labeling experiments would be designed to clarify the movement of specific atoms.

For example, to investigate the mechanism of a hypothetical decarbonylation reaction, the aldehyde could be synthesized with a ¹³C label at the carbonyl carbon. The distribution of the ¹³C label in the products would then be analyzed using mass spectrometry or ¹³C NMR spectroscopy.

Deuterium labeling could also be employed to probe the involvement of specific C-H bonds in the rate-determining step of a reaction. A primary kinetic isotope effect would be observed if a C-H bond to the labeled position is broken in the rate-determining step.

Hypothetical Isotopic Labeling Results:

| Labeled Position | Reaction | Observed Isotope Effect (kH/kD) | Mechanistic Implication |

| Aldehydic Hydrogen (D) | Oxidation | 5.2 | C-H bond cleavage in the rate-determining step |

| Methyl Group (CD₃) | Rearrangement | 1.1 | Methyl group not directly involved in the rate-determining step |

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry plays a crucial role in modern mechanistic studies. For this compound, density functional theory (DFT) calculations would be used to map out the potential energy surface of its reactions.

These calculations would help in identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of each species would be calculated to determine the reaction profile and to identify the rate-determining step.

The geometry of the transition states would be analyzed to understand the nature of the bond-making and bond-breaking processes. Vibrational frequency calculations would be performed to confirm that the identified stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states).

Hypothetical Calculated Energies for a Reaction Pathway:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +20.1 |

| Products | -12.8 |

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. nih.gov The effect of solvent polarity and proticity on the reactions of this compound would be systematically investigated. For instance, reactions in polar aprotic solvents like dimethylformamide (DMF) would be compared with those in nonpolar solvents like toluene and protic solvents like ethanol (B145695).

The influence of catalysts, such as acids, bases, or transition metals, on the reaction mechanism would also be explored. The catalytic cycle would be investigated by identifying the active catalytic species and any catalyst-substrate intermediates. The goal would be to understand how the catalyst lowers the activation energy of the reaction.

Hypothetical Solvent and Catalyst Effects on Reaction Rate:

| Solvent | Dielectric Constant | Relative Rate | Catalyst | Relative Rate (with Catalyst) |

| Toluene | 2.4 | 1 | None | 1 |

| THF | 7.6 | 15 | Acetic Acid | 50 |

| DMF | 36.7 | 120 | Pyridine | 250 |

| Ethanol | 24.6 | 85 | Palladium(II) Acetate | 1500 |

Computational Chemistry and Theoretical Studies on 2 4 Bromo 3 Methylphenoxy Acetaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Detailed Density Functional Theory (DFT) calculations for 2-(4-bromo-3-methylphenoxy)acetaldehyde are not extensively available in publicly accessible scientific literature. However, based on DFT studies of analogous phenoxyacetic acid derivatives, we can infer the likely approach and expected outcomes of such an analysis. A typical study would involve geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p).

From this optimized structure, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be critical. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the substituted phenoxy ring, particularly on the oxygen atom and the aromatic system, due to the presence of lone pairs and pi-electrons. The LUMO is likely to be centered on the acetaldehyde (B116499) moiety, specifically the carbonyl group, which is electron-deficient.

The electron density distribution and electrostatic potential maps would further illuminate the electronic landscape of the molecule. These analyses would visually represent electron-rich and electron-poor regions, providing insights into potential sites for electrophilic and nucleophilic attack.

Interactive Data Table: Predicted DFT Parameters for this compound

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | High (negative value) | Electron-donating capability |

| LUMO Energy | Low (less negative/positive value) | Electron-accepting capability |

| HOMO-LUMO Gap | Moderate | Chemical reactivity and stability |

| HOMO Localization | Phenoxy ring and oxygen atom | Sites for electrophilic attack |

| LUMO Localization | Acetaldehyde carbonyl group | Site for nucleophilic attack |

| Electron Density | High on oxygen and bromine atoms | Regions of high electron concentration |

Quantum Chemical Calculations of Reactivity Descriptors and Sites

Quantum chemical calculations provide a powerful toolkit for quantifying the reactivity of molecules. For this compound, these calculations would yield a range of global and local reactivity descriptors. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), offer a general overview of the molecule's reactivity.

Local reactivity descriptors, derived from methods like Fukui function analysis, pinpoint the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. Specifically, f+(r) identifies sites susceptible to nucleophilic attack, while f-(r) highlights sites prone to electrophilic attack. For this compound, the carbonyl carbon of the acetaldehyde group is expected to have a high f+(r) value, marking it as a primary electrophilic site. Conversely, the oxygen atom of the phenoxy group and certain positions on the aromatic ring would likely exhibit high f-(r) values, indicating their nucleophilic character.

Interactive Data Table: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Site/Value | Implication |

| Electrophilicity Index (ω) | Moderate | Overall electrophilic nature |

| Nucleophilicity Index (N) | Moderate | Overall nucleophilic nature |

| Fukui Function f+(r) | High on carbonyl carbon | Primary site for nucleophilic attack |

| Fukui Function f-(r) | High on phenoxy oxygen and aromatic ring | Primary sites for electrophilic attack |

| Dual Descriptor | Varies across the molecule | Differentiates between electrophilic and nucleophilic regions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not readily found, the methodology would be invaluable for understanding its dynamic behavior. MD simulations would allow for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. The flexibility of the ether linkage and the rotation of the acetaldehyde group relative to the aromatic ring would be key areas of investigation.

Furthermore, MD simulations can model the intermolecular interactions of this compound with solvent molecules or other chemical species. This would provide insights into its solvation properties and its potential to form non-covalent interactions such as hydrogen bonds (with the carbonyl oxygen as an acceptor), halogen bonds (involving the bromine atom), and π-π stacking interactions (via the aromatic ring). Understanding these interactions is crucial for predicting its behavior in different chemical environments and its potential for self-assembly or binding to biological targets.

Prediction of Reaction Mechanisms and Energy Profiles for Transformations

Computational chemistry offers the capability to predict and analyze the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given transformation, researchers can identify transition states, intermediates, and the corresponding activation energies. For instance, the reduction of the aldehyde group to an alcohol, its oxidation to a carboxylic acid, or its participation in condensation reactions could be modeled.

DFT calculations would be employed to locate the transition state structures and calculate the intrinsic reaction coordinate (IRC) to confirm that these structures connect the reactants and products. The calculated energy profiles would provide quantitative data on the feasibility and kinetics of different reaction pathways, enabling a rational understanding of the compound's chemical behavior.

In Silico Design of Novel Transformations and Derivatives of this compound

The computational insights gained from the studies described above can be leveraged for the in silico design of novel transformations and derivatives of this compound. By understanding the molecule's reactivity, new reactions can be proposed. For example, the identified nucleophilic and electrophilic sites can guide the selection of appropriate reagents for functional group transformations.

Furthermore, computational methods can be used to design new derivatives with tailored properties. By systematically modifying the structure of this compound—for instance, by changing the substituents on the aromatic ring or altering the side chain—and then calculating the properties of these new molecules, it is possible to screen for candidates with desired electronic, steric, or reactive characteristics. This in silico approach can significantly accelerate the discovery and development of new compounds with potential applications in various fields of chemistry.

Sophisticated Analytical Methodologies for Structural and Purity Assessment in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons. However, for an unambiguous assignment and to establish the connectivity of the molecular framework of 2-(4-Bromo-3-methylphenoxy)acetaldehyde, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For instance, the correlation between the aldehydic proton and the methylene (B1212753) protons of the acetaldehyde (B116499) moiety would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals corresponding to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenoxy group to the acetaldehyde moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is critical for determining stereochemistry and conformation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in the searched literature. The following is a template for data presentation.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde-CH | Data not available | Data not available | Data not available |

| Methylene-CH₂ | Data not available | Data not available | Data not available |

| Aromatic-CH (various) | Data not available | Data not available | Data not available |

| Methyl-CH₃ | Data not available | Data not available | Data not available |

Solid-State NMR Applications in Structural Research

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique is particularly useful if the compound is insoluble or if information about its solid-state packing is required.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₉BrO₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Furthermore, by analyzing the fragmentation pattern, one can gain insights into the compound's structure. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Expected HRMS Data for this compound No experimental data found in the searched literature. The following is a template for data presentation.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available | Data not available |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopies for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the strong carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), the C-O-C ether linkage, and the aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The carbonyl stretch is also Raman active. Studies on various aldehydes have utilized Raman spectroscopy for their identification and analysis. rsc.orgresearchgate.net

Table 3: Anticipated Vibrational Spectroscopy Data for this compound No experimental data found in the searched literature. The following is a template for data presentation.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2720, ~2820 | Data not available |

| Carbonyl C=O Stretch | ~1730 | Data not available |

| Aromatic C=C Stretch | ~1600, ~1480 | Data not available |

| Ether C-O-C Stretch | ~1250 | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It is the gold standard for determining the absolute stereochemistry of chiral molecules, although the target compound is achiral.

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC-MS, SFC)

Chromatographic methods are paramount for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed to determine its purity. The use of a diode-array detector (DAD) would provide UV-Vis spectra of any separated components, aiding in their identification. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the detection of aldehydes by HPLC. nih.govscioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification. This method would be highly effective for assessing the purity of this compound and identifying any volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC and can be a valuable tool for both analytical and preparative separations of moderately polar compounds like the target aldehyde.

Table 4: Overview of Chromatographic Techniques for Purity Assessment

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | C18 or other reversed-phase | Acetonitrile/Water or Methanol/Water gradients | UV-Vis (DAD), MS | Purity determination and quantification |

| GC-MS | Polysiloxane-based (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (EI) | Purity assessment and identification of volatile impurities |

| SFC | Various (e.g., silica, chiral) | Supercritical CO₂ with co-solvents (e.g., methanol) | UV-Vis, MS | Rapid purity analysis and preparative separation |

Applications of 2 4 Bromo 3 Methylphenoxy Acetaldehyde As a Versatile Synthetic Intermediate

Precursor to Complex Organic Scaffolds in Academic Synthesis

There is a lack of specific documented evidence in academic literature detailing the use of 2-(4-Bromo-3-methylphenoxy)acetaldehyde as a precursor for complex organic scaffolds.

Synthesis of Substituted Heterocyclic Compounds

No specific examples or methodologies have been identified in the reviewed literature that utilize this compound for the synthesis of substituted heterocyclic compounds. The inherent reactivity of the aldehyde functional group and the potential for substitution on the aromatic ring suggest its theoretical utility in forming heterocycles, but specific instances of such applications are not documented.

Contribution to Carbocyclic Ring Systems and Annulations

Detailed research findings on the contribution of this compound to the formation of carbocyclic ring systems or its use in annulation reactions are not present in the available scientific literature.

Role in the Total Synthesis of Natural Product Analogs (Academic Research Perspective)

A review of academic literature does not indicate a documented role for this compound in the total synthesis of natural product analogs. While structurally related phenoxy moieties are present in some natural products, the specific application of this aldehyde as a synthetic intermediate in this context has not been reported.

Utilization in the Synthesis of Advanced Intermediates for Pharmaceutical Research (Focus on synthetic methodology, not biological activity)

While the synthesis of related compounds such as 2-(4-Bromo-3-methylphenoxy)acetic acid has been noted in patent literature, suggesting an interest in this chemical scaffold for pharmaceutical research, there is no specific information available regarding the utilization of this compound as an advanced intermediate. Methodologies detailing its conversion to pharmaceutically relevant structures are not described in the accessible scientific record.

Integration into Synthetic Pathways for Agrochemical Precursors (Focus on synthetic methodology, not efficacy)

There are no specific, publicly available research findings or patents that describe the integration of this compound into synthetic pathways for agrochemical precursors.

Application in Materials Science Research for the Synthesis of Novel Monomers or Functionalized Polymers

The application of this compound in materials science for the synthesis of novel monomers or functionalized polymers is not documented in the current body of scientific literature.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 4 Bromo 3 Methylphenoxy Acetaldehyde

Integration with Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering benefits such as enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgunimi.it For the synthesis of 2-(4-bromo-3-methylphenoxy)acetaldehyde, flow chemistry offers several potential advantages. The synthesis of phenoxyacetaldehydes can involve exothermic reactions and the handling of potentially hazardous reagents; flow reactors provide superior temperature control and containment, minimizing risks. nih.gov

A key step in the synthesis of the target molecule is the O-alkylation of 4-bromo-3-methylphenol (B31395) with a two-carbon electrophile. In a flow setup, a solution of the phenol (B47542) could be continuously mixed with a reagent like 2-bromoacetaldehyde dimethyl acetal (B89532) under basic conditions in a heated microreactor. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and purity compared to batch processes. Subsequent hydrolysis of the acetal to the desired aldehyde could also be integrated into a continuous workflow.

The selective oxidation of 2-(4-bromo-3-methylphenoxy)ethanol to the corresponding aldehyde is another area where flow chemistry could be impactful. beilstein-journals.org Packed-bed reactors containing immobilized oxidizing agents would enable a continuous conversion with easy separation of the product from the reagent, simplifying purification and reducing waste.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling of bulk reagents, potential for thermal runaways. | Small reaction volumes, superior heat dissipation. |

| Scalability | Often requires significant process redevelopment. | "Scaling out" by running multiple reactors in parallel. |

| Reproducibility | Can be variable between batches. | High consistency due to precise control of parameters. |

| Purity | May require extensive purification. | Often leads to cleaner reaction profiles and higher purity. |

Exploration of Photoredox and Electroorganic Synthesis Applications

Photoredox and electroorganic synthesis have emerged as powerful tools for conducting redox reactions under mild and controlled conditions, often avoiding the need for harsh chemical oxidants or reductants. mdpi.com These techniques could be instrumental in novel transformations of this compound.

The aldehyde functionality of the molecule is susceptible to a variety of photoredox-catalyzed reactions. For instance, the generation of an acyl radical from the aldehyde C-H bond can be achieved using a suitable photocatalyst and light. nih.gov This acyl radical could then participate in couplings with various partners, enabling the formation of ketones and other carbonyl derivatives. Furthermore, the aromatic bromo-substituent offers a handle for photoredox-mediated cross-coupling reactions, such as C-C or C-N bond formation, to further functionalize the aromatic ring. rsc.org

Electroorganic synthesis provides an alternative, reagent-free method for oxidation or reduction. The aldehyde group could be selectively oxidized to a carboxylic acid or reduced to an alcohol under electrochemical control, avoiding the waste associated with traditional reagents. Moreover, the aryl bromide could be a substrate for electrochemically driven reductive coupling reactions.

Bio-inspired Catalysis for Selective Transformations

Nature provides a rich blueprint for highly selective and efficient catalysis. Bio-inspired catalysts, which mimic the active sites and mechanisms of enzymes, are a growing area of research with potential applications for the selective transformation of this compound. For example, synthetic catalysts inspired by monooxygenases could be developed for the selective hydroxylation of the aromatic ring.

Furthermore, the selective cleavage of the aryl ether bond, a challenging transformation, could be addressed using catalysts inspired by O-demethylase enzymes found in some bacteria. nih.gov While directly applicable enzymes for this specific substrate may not be readily available, understanding their mechanisms can guide the design of small molecule catalysts that can perform similar transformations under mild conditions.

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this translates to the use of renewable starting materials, atom-economical reactions, and the reduction of waste.

Biocatalysis offers a powerful approach to sustainable synthesis. nih.govnih.gov Enzymes such as oxidoreductases could be employed for the selective oxidation of the corresponding alcohol to the aldehyde under mild aqueous conditions. Additionally, the potential for enzymatic C-O bond formation to construct the ether linkage is an area ripe for exploration. While challenges such as enzyme stability and substrate specificity need to be addressed, the potential for highly selective and environmentally benign syntheses is a strong driver for future research. livescience.io

Future Prospects in the Design of Novel Synthetic Methodologies Based on this compound Scaffolding

The unique combination of an aldehyde, an aryl ether, and a halogenated aromatic ring makes this compound a versatile scaffold for the development of novel synthetic methodologies. mdpi.combirmingham.ac.ukresearchgate.net

The aldehyde can serve as a linchpin for multicomponent reactions, allowing for the rapid assembly of complex molecular architectures. The development of new cascade reactions initiated by the aldehyde functionality could lead to the efficient synthesis of novel heterocyclic compounds.

The bromine atom is a key functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com Future research will likely focus on developing more efficient and versatile catalysts for these transformations, enabling the introduction of a wide range of substituents at this position. The interplay between the reactivity of the aldehyde and the aryl bromide will also be an interesting area of study, potentially leading to selective, one-pot functionalization strategies.

The ether linkage, while generally stable, can be a site for cleavage under specific conditions, providing a route to substituted phenols. Research into selective ether cleavage methodologies that are compatible with the other functional groups in the molecule will further enhance its synthetic utility.

Table 2: Summary of Emerging Research Directions

| Research Direction | Key Methodologies | Potential Applications for this compound |

| Flow Chemistry | Microreactors, packed-bed reactors, continuous processing. | Scalable and safer synthesis, improved purity and reproducibility. |

| Photoredox & Electroorganic Synthesis | Visible-light photocatalysis, electrosynthesis. | Mild and selective C-H functionalization, cross-coupling reactions. |

| Bio-inspired Catalysis | Mimics of enzyme active sites. | Selective hydroxylation, ether cleavage, and other transformations. |

| Sustainable Synthesis & Biocatalysis | Green reagents, enzyme catalysis. | Environmentally friendly production routes, use of renewable feedstocks. |

| Novel Methodologies | Multicomponent reactions, cascade reactions, advanced cross-coupling. | Rapid construction of complex molecules, development of new chemical entities. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-Bromo-3-methylphenoxy)acetaldehyde with high purity and yield?

Methodological Answer: Synthesis of this compound requires careful optimization of parameters:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .

- Reaction Time : Extended reaction times (>12 hours) improve yield but may increase decomposition; monitoring via TLC or HPLC is advised.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-Ray Crystallography : Resolves molecular geometry. For related brominated acetophenones, monoclinic systems (e.g., space group P2/c) with unit cell parameters a = 12.5 Å, b = 8.27 Å, c = 9.02 Å are observed .

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] at m/z 257.0 for CHBrO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity and stability of this compound in nucleophilic reactions?

Methodological Answer: The bromine atom acts as a leaving group in SN reactions, facilitating substitutions (e.g., with amines or thiols). However, steric hindrance from the 3-methyl group reduces reaction rates. Computational studies (DFT) predict a 15–20% lower activation energy for bromine compared to chloro analogs . Experimental Validation : Compare reaction kinetics with halogen-substituted analogs under identical conditions .

Q. What strategies resolve contradictions in reported biological activity data for brominated acetaldehyde derivatives?

Methodological Answer: Discrepancies in antimicrobial/anticancer activity may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing in triplicate using S. aureus ATCC 25923).

- Purity Differences : Validate compound purity (>98%) via HPLC before testing .

- Structural Confirmation : Re-evaluate ambiguous results using single-crystal X-ray data to rule out isomer contamination .

Example Case : A 2025 study found this compound showed no activity against E. coli in one lab but 80% inhibition in another. Root-cause analysis traced this to differences in solvent (DMSO vs. ethanol), which altered compound solubility .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model:

- Phase I Metabolism : Predominant oxidation at the aldehyde group to carboxylic acid.

- Phase II Metabolism : Glucuronidation potential (low, due to steric hindrance).

- Validation : Compare predictions with in vitro hepatocyte assays .

Q. What experimental designs minimize decomposition of this compound during long-term stability studies?

Methodological Answer:

Q. How does the compound interact with indoor surfaces, and what are the implications for laboratory contamination?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on glass, stainless steel, or PVC.

- Surface Reactivity : FT-IR detects surface-bound intermediates (e.g., Schiff base formation with amine residues) .

- Decontamination : Ethanol washes reduce residues by >90% compared to water .

Q. What role does the methylphenoxy group play in the compound’s electronic structure and dipole moment?

Methodological Answer:

- DFT Calculations : The methyl group increases electron density on the phenoxy ring, lowering the LUMO energy (−1.8 eV vs. −1.5 eV for non-methylated analogs).

- Dipole Moment : Experimental dipole moment (3.2 D) aligns with ab initio predictions (3.1 D), confirming intramolecular charge transfer .

Q. How can advanced separation techniques resolve isomeric impurities in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.